Home > Products > Screening Compounds P100255 > N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide - 933201-84-4

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide

Catalog Number: EVT-2911908
CAS Number: 933201-84-4
Molecular Formula: C18H14N4O2
Molecular Weight: 318.336
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide is a novel synthetic compound designed and synthesized as part of a research effort to develop selective inhibitors for FLT3, a tyrosine kinase receptor. This compound falls under the classification of small molecule inhibitors and plays a significant role in scientific research related to cancer treatment, specifically targeting acute myeloid leukemia (AML). FLT3 is frequently mutated in AML, leading to uncontrolled cell proliferation. Selective inhibitors like N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide are crucial for developing targeted therapies for this aggressive form of leukemia.

Synthesis Analysis

The synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide is achieved through conformational restriction of an in-house type II FMS inhibitor. The synthesis involves a multi-step process starting with the formation of a 4-arylamido 5-methylisoxazole derivative incorporating a benzimidazole moiety. This derivative serves as a key intermediate in the synthesis, and subsequent steps involve introducing various hydrophobic moieties to optimize the inhibitory activity against FLT3.

Molecular Structure Analysis

The molecular structure of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide features a central benzimidazole core linked to a 5-methylisoxazole-3-carboxamide moiety. The molecule contains several functional groups, including an amide group, an isoxazole ring, and a phenyl ring. These structural elements contribute to the compound's unique interactions with the FLT3 receptor.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide include condensation reactions, cyclization reactions, and the introduction of hydrophobic moieties through various chemical transformations. The specific reactions and their detailed parameters are described in the original research article.

Mechanism of Action

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide acts as a selective inhibitor of FLT3 by binding to the kinase domain of the receptor. This binding interferes with the receptor's ability to phosphorylate downstream signaling molecules, thereby inhibiting the signaling cascade that drives uncontrolled cell proliferation in AML.

Applications

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide has shown promising in vitro activity as a selective inhibitor of FLT3. This finding makes it a potential lead compound for the development of novel therapies for AML. Further research is needed to evaluate its efficacy and safety in preclinical and clinical settings.

  • Anti-cancer activity: This compound exhibits potent inhibitory activity against FLT3, a key therapeutic target in acute myeloid leukemia (AML).

  • Drug development: This molecule serves as a lead compound for the development of new anti-cancer drugs, particularly for AML.

  • Mechanistic studies: This compound can be used as a tool to study the signaling pathways involved in AML and to investigate the mechanisms of FLT3 inhibition.

5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)-1H-benzo[d]imidazole-5-yl)isoxazole-4-carboxamide

Compound Description: This compound, designated as 5a, exhibited potent inhibitory activity against FLT3 kinase (IC50 = 495 nM) with excellent selectivity profiles. It was discovered through conformational restriction of a type II FMS inhibitor, leading to a series of 4-arylamido 5-methylisoxazole derivatives incorporating benzimidazole.

Relevance: Both 5a and N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide belong to the class of benzimidazole derivatives containing a 5-methylisoxazole-carboxamide moiety. They differ in the substitution pattern on the benzimidazole ring and the presence of a 4-methylpiperazin-1-yl and a trifluoromethyl group on the phenyl ring in 5a. Both compounds are investigated for their kinase inhibitory activities, highlighting the importance of this scaffold in medicinal chemistry.

7-chloro-4-(4-{[4-(5-methoxy-1H-1,3-benzo[d]imidazol-2-yl)phenoxy]methyl}-1H-1,2,3-triazol-1-yl)quinoline

Compound Description: This compound, designated as 9c, belongs to a series of newly synthesized quinoline–benzimidazole hybrids containing triazole-methyl-phenoxy linkers. These hybrids were tested for their antiproliferative activity against various cancer cell lines.

Relevance: Although 9c differs from N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide by incorporating a quinoline moiety and a triazole linker, both compounds share the key structural element of a benzimidazole unit. This commonality emphasizes the potential of benzimidazole-containing structures for developing antiproliferative agents.

Properties

CAS Number

933201-84-4

Product Name

N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-5-methylisoxazole-3-carboxamide

IUPAC Name

N-[2-(1H-benzimidazol-2-yl)phenyl]-5-methyl-1,2-oxazole-3-carboxamide

Molecular Formula

C18H14N4O2

Molecular Weight

318.336

InChI

InChI=1S/C18H14N4O2/c1-11-10-16(22-24-11)18(23)21-13-7-3-2-6-12(13)17-19-14-8-4-5-9-15(14)20-17/h2-10H,1H3,(H,19,20)(H,21,23)

InChI Key

DLKWUXPMZFLJDI-UHFFFAOYSA-N

SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4N3

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.